Glyvenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

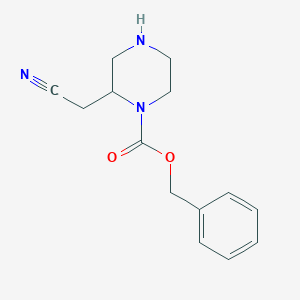

Glyvenol, also known as tribenoside, is a vasoprotective drug primarily used to treat hemorrhoids. It possesses mild anti-inflammatory, analgesic, and wound-healing properties. Tribenoside stimulates laminin α5 production and laminin-332 deposition, aiding in the repair of the basement membrane during the wound healing process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tribenoside involves the reaction of ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside with various reagents to produce the final compound. The reaction conditions typically include the use of solvents and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of tribenoside involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Tribenoside undergoes several types of chemical reactions, including:

Oxidation: Tribenoside can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert tribenoside into its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of tribenoside, as well as substituted compounds with different functional groups .

Scientific Research Applications

Tribenoside has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying vasoprotective agents and their chemical properties.

Biology: Investigated for its effects on cell migration, proliferation, and wound healing.

Medicine: Widely used in the treatment of hemorrhoids due to its anti-inflammatory and analgesic properties.

Industry: Employed in the formulation of topical creams and suppositories for hemorrhoid treatment

Mechanism of Action

Tribenoside exerts its effects through several mechanisms:

Anti-inflammatory Action: Reduces vascular permeability and causes vasoconstriction, thereby alleviating inflammation.

Wound Healing: Stimulates laminin α5 production and laminin-332 deposition, promoting the repair of the basement membrane.

Analgesic Effect: Provides pain relief by reducing inflammation and improving local microcirculation

Comparison with Similar Compounds

Lidocaine: Often used in combination with tribenoside for its local anesthetic properties.

Hydrocortisone: A corticosteroid used for its anti-inflammatory effects.

Phenylephrine: A vasoconstrictor used to reduce swelling and discomfort.

Comparison: Tribenoside is unique in its dual action of anti-inflammatory and wound-healing properties, making it particularly effective in treating hemorrhoids. Unlike hydrocortisone, which primarily reduces inflammation, tribenoside also promotes tissue repair. Lidocaine provides immediate pain relief, while tribenoside offers long-term benefits by improving vascular health .

Properties

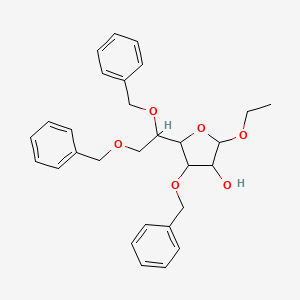

IUPAC Name |

5-[1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLNJSBQMBKOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)

![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)

![2-(2,2,2-Trifluoroethyl)-5'-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B13389199.png)

![3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide](/img/structure/B13389248.png)

![2-[2-[[20-[[1-(Dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13389262.png)